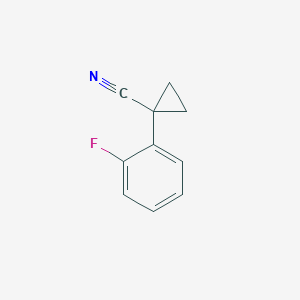

1-(2-Fluorophenyl)cyclopropanecarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAFWJWXKWFSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601781 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97009-38-6 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Unique Reactivity Profile of Cyclopropane Moieties

Ring Strain and Electron Transfer Reactions

The defining feature of the cyclopropane (B1198618) ring is its significant ring strain, a combination of angle strain and torsional strain. scribd.com The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. wiley.com This angle strain leads to inefficient orbital overlap, resulting in weaker, "bent" C-C bonds that possess a high degree of p-character. wiley.com

This inherent strain makes the cyclopropane ring susceptible to cleavage through various pathways, including electron transfer reactions. researchgate.net For instance, photoinduced single-electron-transfer (SET) can oxidize the cyclopropane ring, generating a radical cation. chemrxiv.org This intermediate readily undergoes homolytic cleavage of a C-C bond to relieve the ring strain, forming a 1,3-radical cation. researchgate.netchemrxiv.org This process transforms the cyclopropane into a reactive intermediate that can engage in further reactions, such as additions to olefins, demonstrating how electron transfer can unlock the synthetic potential stored within the strained ring. chemrxiv.orgchemrxiv.org

| Cycloalkane | Ring Strain (kcal/mol) | Internal Bond Angle |

|---|---|---|

| Cyclopropane | ~27.6 | 60° |

| Cyclobutane | ~26.3 | ~90° |

| Cyclopentane | ~6.2 | ~108° |

| Cyclohexane | 0 | ~109.5° |

Comparison to Olefinic Double Bonds in Reactivity

The unique bonding in cyclopropane lends it a reactivity profile that often mimics that of an alkene. The Walsh orbital model provides a theoretical basis for this similarity. wiley.combluffton.edu According to this model, the C-C bonding orbitals of cyclopropane have significant p-character, making them higher in energy and more accessible to electrophiles than typical sigma bonds. bluffton.edu In this respect, the cyclopropane ring can act as a π-system, capable of undergoing addition reactions where the ring is opened, a process analogous to the opening of a π-bond in an alkene. nih.gov For example, just as alkenes react with electrophiles to form carbocation intermediates, cyclopropanes can be attacked by electrophiles, leading to ring-opened products. nih.gov This "unsaturated" character allows cyclopropanes to participate in reactions like additions and cyclopropanations, chemistry typically associated with olefinic double bonds. bluffton.edumasterorganicchemistry.com

Focus on the Fluorophenyl and Nitrile Functional Groups

1 Impact of Fluorine Substitution on Reactivity and Biological Activity

The introduction of a fluorine atom onto an aromatic ring can profoundly alter a molecule's electronic properties and, consequently, its reactivity and biological activity. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) on the phenyl ring. This effect decreases the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution reactions. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the fluorine atom is located at the ortho position.

From a biological perspective, the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The presence of a fluorine atom can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a molecule can be increased by fluorine substitution, which can improve its ability to cross cell membranes and the blood-brain barrier. The specific placement of the fluorine atom can also lead to stronger binding interactions with target proteins, potentially increasing the potency and selectivity of a drug.

2 Significance of the Nitrile Group in Organic Chemistry

Amines: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, yields primary amines.

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions provides carboxylic acids.

Ketones: The reaction of nitriles with Grignard or organolithium reagents, followed by hydrolysis, leads to the formation of ketones.

Amides: Partial hydrolysis of nitriles can afford amides.

Heterocycles: The nitrile group is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, such as tetrazoles and triazines.

This versatility makes this compound a useful building block. The nitrile functionality can be strategically manipulated at various stages of a synthetic sequence to introduce different functionalities as needed for the final target molecule. In the context of drug discovery, the nitrile group can also act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its biological target.

General Approaches to Cyclopropanecarbonitrile Synthesis

The construction of the cyclopropanecarbonitrile scaffold can be achieved through several strategic approaches. These generally involve either the formation of the three-membered ring with the nitrile group already present on one of the precursors or the introduction of the nitrile group onto a pre-existing cyclopropane ring. A prominent modern technique involves the direct formation of the cyclopropane ring through the reaction of an alkene or cyclopropene with a reagent that provides both the third carbon of the ring and the nitrile functionality.

A highly diastereoselective palladium-catalyzed cyanoesterification of cyclopropenes has been developed, offering an atom-economic route to polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgacs.orgnih.gov This method utilizes ethyl cyanoformate as a bifunctional reagent that delivers both the cyano group and an ester group across the double bond of the cyclopropene. organic-chemistry.org Another approach involves the [2+1] annulation reaction between fluorinated diazoethanes and (alkylidene)malononitriles, which yields densely functionalized cyclopropane-1,1-dicarbonitriles. rsc.org Furthermore, functionalized trifluoromethyl cyclopropanes can be synthesized via the cyclopropanation of α-trifluoromethyl styrenes using reagents like chloroacetonitrile. rsc.org

Cyclopropanation reactions are the most direct and widely employed methods for synthesizing cyclopropane rings. These reactions involve the addition of a C1 unit (a carbene or its equivalent, a carbenoid) to the double bond of an alkene. The stereochemistry of the starting alkene is often preserved in the cyclopropane product, making these reactions highly valuable. wikipedia.orglibretexts.org

Carbenes (:CR2) are neutral, divalent carbon species that are highly reactive intermediates. nih.govrsc.org They readily react with alkenes in a concerted fashion to form cyclopropanes, a process where the stereochemistry of the alkene is retained. libretexts.org Due to their high reactivity, carbenes are typically generated in situ. Common precursors include diazo compounds, which eliminate stable nitrogen gas upon thermal, photochemical, or metal-catalyzed decomposition, and haloforms treated with a strong base (alpha-elimination). rsc.orglibretexts.org

A biocatalytic strategy has been reported for the stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.com This method uses engineered myoglobin-based catalysts to perform the cyclopropanation of monofluoro styrene derivatives with diazoacetonitrile, yielding ortho-substituted cyclopropane products with high enantiomeric excess. wpmucdn.com

| Catalyst | Substrate | Reagent | Product | Yield | Enantiomeric Ratio (e.r.) |

| Engineered Myoglobin | 2-Fluorostyrene | Diazoacetonitrile | This compound | High | High |

| This table illustrates a representative biocatalytic cyclopropanation reaction. Data is generalized from findings in the source material. wpmucdn.com |

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated from diiodomethane and a zinc-copper couple. wikipedia.orgorganicreactions.org This method is valued for its stereospecificity and tolerance of a wide range of functional groups. organicreactions.orgnih.gov The carbenoid is electrophilic, reacting more readily with electron-rich alkenes. organicreactions.org A key feature is the ability of nearby hydroxyl groups to direct the cyclopropanation to occur on the same face of the molecule, providing excellent stereocontrol. wikipedia.orgorganic-chemistry.org

Several modifications have been developed to enhance the reactivity and scope of the original Simmons-Smith reaction. The Furukawa modification employs diethylzinc (Et2Zn) in place of the zinc-copper couple, which can increase reactivity. wikipedia.orgtcichemicals.com Other variants use alternative zinc reagents to cyclopropanate alkenes without the need for a directing group. organic-chemistry.org

| Reagent System | Alkene Type | Key Features |

| CH2I2 / Zn-Cu | General Alkenes | Stereospecific, compatible with many functional groups. organicreactions.orgnih.gov |

| CH2I2 / Et2Zn (Furukawa) | Unfunctionalized Alkenes | Increased reactivity. wikipedia.org |

| CF3CO2ZnCH2I | Alkenes without directing groups | Enhanced reactivity for non-allylic alcohols. organic-chemistry.org |

| This table summarizes different Simmons-Smith reagent systems and their applications. |

Transition metals, particularly complexes of rhodium, copper, and palladium, are highly effective catalysts for the decomposition of diazo compounds to form metal carbenes. wikipedia.orgunivasf.edu.brnih.gov These intermediates then react with alkenes to yield cyclopropanes. wikipedia.org Rhodium(II) carboxylates, such as dirhodium tetraacetate, are common catalysts for these transformations. wikipedia.org The mechanism is generally believed to involve the formation of a metal carbene, which then adds to the alkene in a concerted manner, thus preserving the alkene's stereochemistry. wikipedia.org This method is applicable to a broad range of olefins and diazocarbonyl compounds. wikipedia.org Metalloporphyrins complexed with metals like iron have also been shown to be efficient catalysts in these reactions. semanticscholar.org

More recently, a palladium-catalyzed direct cyanoesterification of cyclopropenes has been shown to be a highly diastereoselective method for synthesizing polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgnih.gov This approach is noted for its mild reaction conditions and good functional group compatibility. acs.org

| Metal Catalyst | Diazo Compound Type | Alkene Substrate | Key Advantages |

| Rhodium(II) carboxylates | Diazoacetates | Broad scope (electron-rich, neutral, poor) | High efficiency, stereocontrol. wikipedia.org |

| Copper complexes | Diazo esters | 2-Substituted 1,3-dienes | Excellent regio- and enantioselectivity. nih.gov |

| Palladium(0) complexes | Ethyl cyanoformate | Cyclopropenes | High diastereoselectivity, atom economy. organic-chemistry.orgnih.gov |

| Iron/Ruthenium porphyrins | Diazo compounds | General Alkenes | Modulated diastereoselectivity. semanticscholar.org |

| This table provides an overview of common metal catalysts used in cyclopropanation with diazo compounds. |

Ylides, particularly those of sulfur and tellurium, serve as effective reagents for cyclopropanation. sioc.ac.cnnih.govresearchgate.net In these reactions, the ylide acts as a nucleophile, initiating a Michael addition to an electron-deficient alkene (e.g., α,β-unsaturated esters, ketones, or nitriles). sioc.ac.cnnih.gov The resulting intermediate then undergoes an intramolecular substitution, with the heteroatom group acting as a leaving group, to close the three-membered ring. nih.gov This method is particularly useful for synthesizing vinylcyclopropanes with high regio- and stereocontrol from electron-poor dienes and stabilized sulfonium ylides. organic-chemistry.org The reaction conditions, such as the presence or absence of a base and the concentration, can significantly influence the diastereo- and enantioselectivity. nih.gov

An alternative to constructing the cyclopropane ring is to modify a pre-existing cyclopropane scaffold. This approach is valuable for introducing specific functional groups or altering the substitution pattern. For instance, 1,3,5-triaryl-1,5-diketones can undergo an iodine/DBU-mediated cyclization to form 1-aryl-2,3-diaroyl cyclopropanes. nih.gov These cyclopropane derivatives can then be subjected to further transformations, such as reduction and subsequent ring-opening, to yield other valuable structures like 1,3-dienes. nih.gov

Another example involves the use of cyclopropenylcarbinol derivatives. These compounds can undergo sigmatropic rearrangements, which preserve the three-membered ring while enabling access to diversely substituted alkylidenecyclopropanes. nih.gov These transformations highlight the utility of the cyclopropane ring not just as a final structural motif but also as a versatile intermediate in synthetic sequences. colab.ws

One-Pot Reactions for Cyclopropane Formation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. In the context of cyclopropane synthesis, Michael-initiated ring-closure (MIRC) reactions are a powerful tool. A notable one-pot approach involves the reaction of chalcones with benzyl sulfones mediated by a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF). daneshyari.com This [2C+1C] synthetic route allows for the stereoselective formation of 1,2,3-trisubstituted cyclopropanes in high yields. daneshyari.com

Another versatile one-pot procedure involves the in situ generation of diazoalkanes from tosylhydrazones, which then undergo cycloaddition with electron-deficient olefins to afford polysubstituted cyclopropanes. researchgate.netmjcce.org.mk This method has been successfully applied to generate a variety of cyclopropane derivatives in high yields, up to 85%. researchgate.netmjcce.org.mk

| One-Pot Method | Reactants | Key Reagents/Conditions | Product Type | Yield |

| Michael-initiated ring-closure | Chalcone, Benzyl sulfone | NaH, refluxing THF | 1,2,3-Trisubstituted cyclopropane | Up to 80% daneshyari.com |

| In situ Diazoalkane Cycloaddition | Tosylhydrazone, Electron-deficient olefin | Base | Polysubstituted cyclopropane | Up to 85% researchgate.netmjcce.org.mk |

Strategies for Introducing the Nitrile Functionality

The nitrile group is a valuable functional handle in organic synthesis due to its versatile reactivity. It can be converted into amines, carboxylic acids, amides, and other functional groups. Several strategies exist for the introduction of a nitrile group onto a cyclopropane ring.

Decarboxylation Reactions to Form Cyclopropane-1-carbonitriles

While direct decarboxylative cyanation of cyclopropanecarboxylic acids is not a commonly cited high-yield method, the conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. libretexts.org A general two-step process involves first converting the carboxylic acid to a primary amide, which is then dehydrated to the corresponding nitrile. wikipedia.org Reagents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) are effective for this dehydration step. Applying this sequence to a cyclopropanecarboxylic acid would provide the desired cyclopropanecarbonitrile.

Another approach involves oxidative decarboxylation of α-amino acids to form nitriles. wikipedia.org If a suitable cyclopropyl (B3062369) α-amino acid precursor is available, this method could also yield the target nitrile.

Palladium-Catalyzed Cyanoesterification of Cyclopropenes

A highly atom-economic and diastereoselective method for synthesizing cyclopropanecarbonitriles involves the palladium-catalyzed direct cyanoesterification of cyclopropenes. organic-chemistry.orgnih.govacs.orgacs.org This reaction utilizes a palladium catalyst, such as Pd₂(dba)₃ with a ligand like Xantphos, and ethyl cyanoformate as a bifunctional reagent that delivers both the cyano and ester groups. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad functional group compatibility, tolerating a range of aryl-, alkyl-, and heteroaryl-substituted cyclopropenes. organic-chemistry.org

This method affords polysubstituted cyclopropanecarbonitriles in high yields (up to 94%) and with excellent diastereoselectivities (>20:1 dr). organic-chemistry.org The scalability of this protocol has been demonstrated, highlighting its synthetic utility for accessing valuable cyclopropane building blocks. acs.org

| Catalyst System | Reagent | Conditions | Yield | Diastereoselectivity (dr) |

| Pd₂(dba)₃ / Xantphos | Ethyl cyanoformate | 100 °C, Ar atmosphere | Up to 94% organic-chemistry.org | >20:1 organic-chemistry.org |

Direct Conversion of Carbonitriles to Cyclopropylamines

The direct conversion of cyclopropanecarbonitriles to cyclopropylamines is typically achieved through reduction of the nitrile group. This transformation is crucial as the resulting primary amine is a key functional group in many pharmaceutical compounds. A powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). wikipedia.orgacs.org The reaction effectively reduces the carbon-nitrogen triple bond to a primary amine, providing direct access to cyclopropylamines from their nitrile precursors. acs.org This conversion is a key step in demonstrating the synthetic utility of the cyclopropanecarbonitrile products obtained from methods like the palladium-catalyzed cyanoesterification. acs.org

Incorporation of the Fluorophenyl Moiety

Introducing the 2-fluorophenyl group is a key step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing this moiety or by introducing it during the synthetic sequence.

Arylative Ring-Opening Reactions

Arylative ring-opening of donor-acceptor cyclopropanes provides a pathway to introduce aryl groups, including the fluorophenyl moiety. These reactions are typically catalyzed by a Brønsted acid, such as triflic acid (TfOH), often in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). nih.govresearchgate.net The reaction proceeds via nucleophilic attack of an arene on the activated cyclopropane ring. researchgate.net

Notably, a donor-acceptor cyclopropane bearing a 2-fluorophenyl substituent has been shown to be well-tolerated in this catalytic system, reacting efficiently with various nucleophiles like 1,3,5-trimethoxybenzene and mesitylene. researchgate.net This demonstrates the feasibility of employing cyclopropanes pre-functionalized with the fluorophenyl group in subsequent C-C bond-forming reactions. The mechanism can vary, with some substrates reacting via an Sₙ1-type pathway, while others, particularly those with carbonyl-bearing cyclopropanes, may proceed through a homo-conjugate addition mechanism. nih.gov

Mechanochemical Approaches for Cyclopropane-Bearing Compounds

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical transformations, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govnih.gov These techniques are particularly valuable in the synthesis of cyclopropane-bearing compounds, offering benefits such as reduced solvent waste, and in some cases, unique reactivity. researchgate.netsemanticscholar.org

A prominent example of mechanochemistry in cyclopropane synthesis is the ball-milling-enabled Simmons-Smith reaction. rsc.orgrsc.org This solvent-free method allows for the cyclopropanation of a wide array of alkenes by activating zinc(0) through mechanical force. rsc.orgrsc.org The reaction proceeds efficiently under air, simplifying the operational requirements. rsc.org This approach has been successfully applied to various substrates, including those that are challenging for traditional solution-phase reactions.

The general applicability of mechanochemical methods suggests their potential for the synthesis of complex cyclopropanes like this compound. The process involves the mechanical mixing of reagents, which can lead to the formation of intermediates that subsequently cyclize. nih.gov For instance, the cyclotrimerization of nitriles has been achieved quantitatively in as little as 90 minutes using a mixer ball mill, demonstrating the rapid nature of these solvent-free reactions. researchgate.net

Below is a table summarizing the conditions for a mechanochemical Simmons-Smith cyclopropanation.

| Parameter | Condition |

| Reaction Type | Simmons-Smith Cyclopropanation |

| Activation Method | Ball-milling |

| Reagents | Alkene, Zinc(0), Diiodomethane |

| Environment | Solvent-free, under air |

| Apparatus | Mixer Mill |

Stereoselective Synthesis of this compound

The biological activity of molecules like this compound is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Stereoselective synthesis aims to control the spatial arrangement of atoms, producing a specific stereoisomer of the target molecule. researchgate.net

For nitrile-substituted cyclopropanes, both diastereoselective and enantioselective approaches have been developed. These methods often employ chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. rochester.eduresearchgate.net The rigid structure of the cyclopropane ring makes it a valuable motif for designing molecules with specific three-dimensional orientations of functional groups. marquette.edu

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are crucial for accessing specific stereoisomers of this compound.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of cyclopropanation, this often involves controlling the cis or trans relationship of substituents on the cyclopropane ring. High diastereoselectivity has been achieved in the synthesis of vinylcyclopropanes from dienes and sulfur ylides, yielding predominantly the trans isomer. organic-chemistry.org Similarly, cyclopropanation of alkenes with methylene pronucleophiles using dicationic adducts derived from thianthrene electrolysis proceeds with high diastereoselectivity. nih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts. For instance, an engineered myoglobin has been used as a biocatalyst for the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile, yielding nitrile-substituted cyclopropanes with excellent diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edu Organocatalytic methods have also been successful; a Michael/alkylation cascade reaction catalyzed by a chiral amine has been used to synthesize spirocyclopropyl pyrazolones with high enantiomeric excess. researchgate.net A chiral α-fluoro carbanion strategy has also been reported for the preparation of cyclopropanes containing fluorinated tertiary stereogenic centers with excellent enantioselectivity. cas.cn

The table below details findings from a study on the enantioselective synthesis of fluorinated cyclopropanes. cas.cn

| Entry | Solvent | Base Amount (equiv.) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | THF | 1.5 | 91:9 | 92% |

| 2 | THF | 1.5 (increased reagent) | 99:1 | 93% |

| 3 | THF | 1.3 | 99:1 | 94% |

| 4 | Toluene | 1.3 | 95:5 | 97% |

Control of Stereochemistry in Multi-Step Reactions

Controlling stereochemistry over a multi-step synthesis is a significant challenge in the construction of complex molecules. sci-hub.se This requires careful planning and the use of stereocontrolled reactions at key stages. nih.govnih.gov The synthesis of a complex target like this compound would likely involve a sequence of reactions where the stereochemical outcome of each step influences the next.

Strategies for stereochemical control in multi-step synthesis often rely on substrate control, where the existing stereocenters in the molecule direct the stereochemistry of subsequent reactions. sci-hub.se For example, the diastereoselectivity of reactions on functional groups adjacent to a pre-existing cyclopropane ring can be highly dependent on the substitution pattern (cis vs. trans) of the ring itself. marquette.edu

Another approach is reagent control, where a chiral reagent or catalyst is used to induce a specific stereochemical outcome, regardless of the substrate's inherent preferences. This is common in asymmetric catalysis. The development of integrated reaction and analysis platforms, which allow for real-time monitoring, can substantially enhance process control and understanding in multi-step flow synthesis, facilitating the production of specific stereoisomers. nih.gov

Cyclopropane Ring-Opening Mechanisms

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on the cyclopropane ring. The 2-fluorophenyl group, being an aryl substituent, can stabilize intermediates through resonance, while the nitrile group, a strong electron-withdrawing group, activates the ring towards nucleophilic attack.

Electrophilic ring-opening of cyclopropanes typically proceeds through the formation of a carbocationic intermediate. In the case of this compound, the reaction is initiated by the attack of an electrophile on the cyclopropane ring. Lewis acids are commonly employed to catalyze these reactions, enhancing the electrophilicity of the attacking species and facilitating the cleavage of a C-C bond in the cyclopropane ring. acs.orgnih.gov

The presence of the 2-fluorophenyl group plays a crucial role in stabilizing the resulting carbocation through resonance. The reaction of cyclopropyl aryl ketones with α-ketoesters, mediated by a Lewis acid, results in the formation of 5,6-dihydropyran-2-ones. This process involves a cascade of reactions, including a nucleophilic ring-opening of the monoactivated cyclopropane. nih.gov Similarly, TMSOTf-mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters proceed via a nucleophilic ring-opening of the cyclopropane. nih.gov For this compound, a plausible mechanism involves the coordination of a Lewis acid to the nitrile group, which further polarizes the cyclopropane ring and facilitates the attack of a nucleophile. This leads to the formation of a zwitterionic intermediate that can then undergo further reactions.

Table 1: Proposed Intermediates in Electrophilic Ring-Opening of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | Lewis Acid-Nitrile Adduct | The Lewis acid coordinates to the nitrogen atom of the nitrile group, increasing the electrophilicity of the cyclopropane ring. |

| 2 | Carbocationic Intermediate | Cleavage of a C-C bond in the cyclopropane ring leads to the formation of a carbocation, stabilized by the adjacent 2-fluorophenyl group. |

Radical-mediated ring-opening of cyclopropanes offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically initiated by a radical species that adds to the cyclopropane ring, leading to a ring-opened radical intermediate. This intermediate can then participate in subsequent cascade reactions. cmu.edunih.gov

For aryl cyclopropanes, single-electron oxidation of the aryl motif can lead to the formation of a radical cation intermediate, which then undergoes ring-opening. researchgate.netresearchgate.net This process is driven by the release of ring strain. The resulting radical can then be trapped by a variety of radical acceptors. Mechanistic studies have shown that such reactions can proceed through an SN2-like nucleophilic attack on the cyclopropyl radical cation. nih.gov In the context of this compound, a radical initiator could add to the cyclopropane ring, or a photoredox catalyst could facilitate the formation of a radical cation of the 2-fluorophenyl group, leading to ring opening. The resulting radical intermediate could then undergo further transformations, such as addition to other unsaturated systems.

Table 2: Key Steps in a Hypothetical Radical Cascade Reaction of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Radical Initiation | Generation of a radical species that adds to the cyclopropane ring. |

| 2 | Ring Opening | The cyclopropylcarbinyl radical undergoes rapid ring-opening to form a more stable homoallylic radical. |

| 3 | Radical Cascade | The homoallylic radical participates in a series of intermolecular and/or intramolecular addition reactions. |

Donor-acceptor cyclopropanes can undergo a formal homo-Michael addition, which is a 1,5-conjugate addition. In this reaction, a nucleophile attacks the cyclopropane ring at the carbon atom bearing the donor group, leading to a ring-opened enolate intermediate. This type of reaction is typically promoted by a base. rsc.org

For this compound, the 2-fluorophenyl group can be considered a donor (via resonance) and the nitrile group a strong acceptor. A new approach for the ring-opening of aryl-substituted donor-acceptor cyclopropanes involves a homo-Michael addition of nitro compounds promoted by a base. rsc.org This transformation yields nitroalkyl-substituted malonates in high yields. A plausible mechanism for a homo-conjugate addition to this compound would involve the attack of a soft nucleophile at the carbon atom bearing the 2-fluorophenyl group, with the simultaneous opening of the cyclopropane ring to form an enolate, which is then protonated.

An enzymatic pathway for the degradation of this compound would likely involve intracellular hydrolytic enzymes. nih.gov Protease families of enzymes could potentially mediate the cleavage of bonds within the molecule. For instance, a hypothetical "cyclopropanase" enzyme could catalyze the initial hydrolytic cleavage of a C-C bond in the cyclopropane ring. This would lead to a linearized intermediate, which could then be further metabolized by other enzymes. The specificity of such an enzyme would be crucial for a controlled and efficient degradation process.

Reactivity of the Nitrile Group within the Cyclopropane System

The nitrile group is a versatile functional group that can undergo a variety of transformations. Its reactivity in this compound is influenced by the electronic effects of the adjacent cyclopropane ring and the 2-fluorophenyl group.

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgpressbooks.publibretexts.org This nucleophilic addition can lead to the formation of various functional groups, such as ketones, amines, or amides, depending on the nucleophile and the reaction conditions. unacademy.comnumberanalytics.commasterorganicchemistry.comwikipedia.orglibretexts.org

In this compound, the electrophilicity of the nitrile carbon is modulated by the electronic properties of the substituents. The 2-fluorophenyl group has an electron-withdrawing inductive effect due to the fluorine atom, which could potentially increase the electrophilicity of the nitrile carbon. However, the aryl group can also donate electron density through resonance. The cyclopropyl group is generally considered to be electron-donating towards an adjacent sp2 or sp hybridized carbon, which might slightly decrease the reactivity of the nitrile towards nucleophiles compared to a simple alkyl nitrile.

Table 3: Factors Influencing Nucleophilic Attack on the Nitrile Group of this compound

| Factor | Effect on Nitrile Electrophilicity | Rationale |

|---|---|---|

| 2-Fluorophenyl Group (Inductive Effect) | Increase | The electronegative fluorine atom withdraws electron density. |

| 2-Fluorophenyl Group (Resonance Effect) | Decrease | The phenyl ring can donate electron density to the nitrile group through resonance. |

Ligand Properties in Coordination Chemistry

The coordination chemistry of nitriles is well-established, with the nitrogen lone pair of the nitrile group readily coordinating to metal centers. In the case of this compound, the molecule could theoretically act as a ligand, binding to a metal center (M) through the nitrogen atom of the cyano group. The presence of the sterically demanding 1-(2-fluorophenyl)cyclopropyl group would impart specific steric bulk around the coordination site. This bulk can influence the geometry of the resulting metal complex, the number of ligands that can coordinate (the coordination number), and the stability of the complex.

While no specific studies detailing the coordination of this compound were identified, its potential behavior can be inferred. The interplay between its steric profile and electronic properties would make it an interesting candidate for creating coordination polymers with unique structural and functional attributes. mdpi.commdpi.comnih.gov

| Property | Description | Anticipated Influence |

|---|---|---|

| Coordination Mode | Typically coordinates in a monodentate fashion through the nitrile nitrogen. | Standard linear M-N≡C-R coordination. |

| Steric Hindrance | Bulky 1-(2-fluorophenyl)cyclopropyl group. | May limit coordination number of the metal center; influences crystal packing in coordination polymers. |

| Electronic Effect | Strongly electron-withdrawing 2-fluorophenyl group (-I effect). | Reduces Lewis basicity of the nitrile nitrogen, potentially leading to weaker M-L bonds compared to non-fluorinated analogues. |

| Potential Applications | Formation of discrete metal complexes or extended coordination polymers. | Unique structural motifs due to steric and electronic factors; potential for materials with specific catalytic or photophysical properties. mdpi.com |

Influence of Fluorine on Reaction Pathways

The fluorine atom at the ortho-position of the phenyl ring in this compound is expected to exert a profound influence on its reactivity and the pathways of its reactions. sci-hub.box Fluorine's high electronegativity creates a strong C-F bond and introduces significant electronic perturbations. nih.gov

One key influence is on the reactivity of the aromatic ring. The fluorine atom acts as a deactivating group for electrophilic aromatic substitution due to its strong inductive electron withdrawal (-I effect). However, it is also an ortho-, para-director because of the electron-donating resonance effect (+R effect) of its lone pairs. This duality governs the regioselectivity of reactions involving the phenyl ring.

Furthermore, the C-F bond itself can participate in reactions. While generally stable, it can be cleaved under certain conditions. For instance, nucleophilic aromatic substitution (SNAr) can occur where a nucleophile displaces the fluoride, particularly if the ring is further activated by other electron-withdrawing groups. The stability of a C-F bond can be compromised if a nearby functional group can act as an intramolecular nucleophile, potentially leading to decomposition pathways involving defluorination. nih.gov For example, compounds with a monofluoromethyl group adjacent to an internal nucleophile can undergo cyclization, displacing the fluoride. nih.gov

In reactions involving the cyclopropane ring or the nitrile group, the 2-fluorophenyl moiety primarily acts as an electronic modifier. Its inductive effect can influence the acidity of the cyclopropyl protons and the electrophilicity of the nitrile carbon. In base-promoted elimination reactions, for instance, the electronic nature of the substituents on the ring can determine whether the mechanism proceeds via an E2 or E1cB-like pathway. researchgate.net

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can map out potential energy surfaces, identify transition states, and predict reaction kinetics and thermodynamics, offering insights that are often difficult to obtain through experiments alone. chemrxiv.orgescholarship.org

DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311G**), would be suitable for investigating phenomena like cycloaddition reactions of the cyclopropane ring or nucleophilic additions to the nitrile group. mdpi.com The calculations can also elucidate the electronic effects of the 2-fluorophenyl group on the molecule's reactivity. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack | +22.5 |

| Intermediate | Tetrahedral intermediate | +5.7 |

| TS2 | Transition state for ring opening | +18.3 |

| Products | Ring-opened product | -15.2 |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of reaction processes. nih.gov While DFT is excellent for mapping static energy profiles, MD simulations can explore the conformational landscape of reactants and intermediates and simulate the actual trajectory of a reaction, including the role of solvent molecules explicitly. nih.govresearchgate.net

For a reaction involving this compound, MD simulations could be used to study how solvent molecules arrange around the reactant and stabilize the transition state. nih.gov Reactive MD simulations, using force fields like ReaxFF, can even model bond-breaking and bond-forming events directly, offering insights into complex reaction cascades. researcher.life This approach is particularly useful for understanding how the flexibility of the molecule and its interactions with the surrounding environment influence the reaction pathway. escholarship.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. acadpubl.eu

For this compound, FMO analysis can predict its behavior as either a nucleophile or an electrophile. The HOMO, representing the molecule's ability to donate electrons, would likely be localized on the π-system of the phenyl ring and the strained bonds of the cyclopropane ring. The LUMO, indicating the ability to accept electrons, would likely have significant contributions from the π* orbital of the nitrile group and the phenyl ring. researchgate.net Analyzing the spatial distribution and energies of these orbitals helps predict where a nucleophilic or electrophilic attack is most likely to occur. nih.gov

| Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -6.85 | Phenyl ring π-system, cyclopropane C-C σ-bonds | Site of electrophilic attack; electron donor. |

| LUMO | -0.95 | Nitrile C≡N π-system, Phenyl ring π-system | Site of nucleophilic attack; electron acceptor. |

| HOMO-LUMO Gap | 5.90 | N/A | Indicates high kinetic stability. |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define chemical bonds and atomic properties. wikipedia.orgamercrystalassn.org AIM analysis can characterize the nature of chemical bonds—whether they are covalent (shared-shell) or ionic/van der Waals (closed-shell) interactions—based on the topological properties of the electron density (ρ) at bond critical points (BCPs). wiley-vch.de

In studying reaction mechanisms involving this compound, AIM can be applied to the transition state structure. e-bookshelf.de By analyzing the electron density and its Laplacian (∇²ρ) at the BCPs of forming or breaking bonds, one can gain a deeper understanding of the bonding changes that occur during the reaction. muni.cz For example, in a cycloaddition reaction, AIM can quantify the degree of bond formation in the transition state, providing evidence for a synchronous or asynchronous mechanism. It can also characterize non-covalent interactions, such as hydrogen bonds or halogen bonds, that might stabilize the transition state.

Advanced Analytical Characterization of 1 2 Fluorophenyl Cyclopropanecarbonitrile

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to the structural analysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum exhibits distinct signals for the aromatic and cyclopropyl (B3062369) protons. The protons on the cyclopropane (B1198618) ring form a complex spin system due to their diastereotopic nature, typically appearing as multiplets in the upfield region. The aromatic protons of the 2-fluorophenyl group resonate in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the cyclopropyl substituent.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum shows signals for the quaternary carbons (including the one bearing the nitrile group and the ipso-carbon attached to fluorine), the methine and methylene carbons of the cyclopropane ring, and the carbons of the aromatic ring. The carbon signals of the fluorinated ring exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling).

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclopropyl and aromatic rings. HSQC spectra correlate each proton with its directly attached carbon, confirming the assignment of the cyclopropane and aromatic C-H units.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic Protons | Multiplets | 7.10 - 7.60 | - |

| Cyclopropane Protons | Multiplets | 1.40 - 2.00 | - |

| Aromatic Carbons | Singlets/Doublets (due to C-F coupling) | - | 115 - 165 |

| Cyclopropane Carbons | Singlets | - | 15 - 30 |

| Quaternary Carbon (C-CN) | Singlet | - | ~20 |

Mass Spectrometry (MS) (HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₈FN). This technique distinguishes the compound from other molecules with the same nominal mass but different atomic compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. ekb.eg This is particularly useful for analyzing the compound in complex mixtures, confirming its identity, and quantifying its purity. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and thermally stable. It provides excellent separation and generates reproducible mass spectra based on electron ionization (EI), which can be compared against spectral libraries for identification. The fragmentation pattern in EI-MS would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a cyanide radical (•CN), cleavage of the cyclopropane ring, or loss of HF.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₀H₈FN | - |

| Molecular Weight | 161.18 g/mol | - |

| Exact Mass | 161.0637 Da | HRMS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The most characteristic feature in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The cyclopropyl C-H bonds also show stretching absorptions at slightly higher wavenumbers than typical alkane C-H bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 2-fluorophenyl group.

Aromatic rings typically exhibit two main absorption bands originating from π→π* transitions. nih.gov A strong absorption band (the E-band) is expected at a shorter wavelength, likely around 200-220 nm. A second, weaker band with more defined vibrational structure (the B-band) is expected at a longer wavelength, typically around 260-280 nm. The fluorine substituent and the cyclopropane ring may cause slight shifts (bathochromic or hypsochromic) in the positions of these absorption maxima compared to unsubstituted benzene. The nitrile group also has an n→π* transition, but it is generally weak and often obscured by the much stronger aromatic absorptions. masterorganicchemistry.com

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

|---|---|---|

| π→π* (E-band) | ~210 nm | Methanol or Acetonitrile |

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving it from its isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. bsu.edu.eg

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm).

This method is highly effective for quantifying the purity of a sample, with the area of the main peak being proportional to the concentration of the compound. It can also be used to separate positional isomers (e.g., 1-(3-fluorophenyl)- or 1-(4-fluorophenyl)cyclopropanecarbonitrile), which would have different retention times due to subtle differences in polarity. For challenging separations, specialized columns, such as those with fluorinated stationary phases, can offer alternative selectivity. chromatographyonline.com

Table 5: Typical RP-HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds in a mixture. For a compound like this compound, GC is instrumental in assessing purity, identifying by-products from synthesis, and quantifying residual solvents. The method's high resolution and sensitivity make it suitable for detecting even trace levels of impurities.

In a typical GC analysis, the sample is vaporized and injected onto a chromatographic column. Separation is achieved based on the differential partitioning of analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

Detailed research on the enantioselective gas chromatographic analysis of various chiral cyclopropane derivatives has demonstrated the utility of specific stationary phases. For instance, Chirasil-β-Dex, a permethylated β-cyclodextrin, has been effectively used as a chiral stationary phase for separating cyclopropane enantiomers researchgate.net. This is particularly relevant if the stereochemistry of the cyclopropane ring is critical for the subsequent synthesis steps. The GC method can provide crucial information on chemical yields, enantioselectivity, and the catalytic activity of chiral catalysts used in cyclopropanation reactions researchgate.net.

Table 1: Illustrative GC Parameters for Analysis of Cyclopropane Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-35MS or Chirasil-β-Dex (30 m x 0.25 mm, 0.25 µm film) | Provides separation of analytes. Chiral columns are used for enantiomeric separation researchgate.net. |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. |

| Flow Rate | Constant flow, e.g., 1.1 mL/min | Ensures reproducible retention times. |

| Inlet Temperature | 290 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 50°C, ramped to 305°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers high sensitivity for quantification. |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column, enhancing sensitivity for trace components. |

This table represents typical starting parameters for method development based on the analysis of related compounds.

Two-Dimensional Chromatography

Two-dimensional chromatography (2D-LC or 2D-GC) is an advanced separation technique that provides a significant increase in peak capacity and resolving power compared to conventional one-dimensional methods wikipedia.org. This is especially valuable for analyzing complex samples containing structurally similar impurities, which may co-elute in a single separation dimension americanpharmaceuticalreview.com. For a pharmaceutical intermediate, 2D-LC can be used for comprehensive impurity profiling and peak purity assessments americanpharmaceuticalreview.comchromatographyonline.com.

The technique involves subjecting the sample to two independent separation stages, typically using columns with different separation mechanisms (orthogonality) wikipedia.org. For example, a reversed-phase separation in the first dimension could be coupled with a different stationary phase, such as a phenyl or cyano column, in the second dimension wikipedia.org.

Recent advancements and the commercialization of 2D-LC instruments have led to their increased adoption in the pharmaceutical industry americanpharmaceuticalreview.comchromatographyonline.com. Applications include resolving co-eluting peaks, developing stability-indicating methods, and analyzing genotoxic impurities at levels well below 0.01% chromatographyonline.com. The primary advantage is the dramatic increase in separation power, as the total peak capacity is theoretically the product of the peak capacities of each dimension americanpharmaceuticalreview.com.

Table 2: Comparison of 1D vs. 2D Chromatography for Pharmaceutical Analysis

| Feature | One-Dimensional (1D) Chromatography | Two-Dimensional (2D) Chromatography |

|---|---|---|

| Peak Capacity | Limited; risk of co-elution of impurities with the main component or each other americanpharmaceuticalreview.com. | Significantly higher; allows for the resolution of complex mixtures and closely related impurities wikipedia.org. |

| Resolution | May be insufficient for separating structurally similar compounds. | Superior resolution due to two orthogonal separation mechanisms chromatographyonline.com. |

| Application | Routine quality control, purity assessment of simpler mixtures. | In-depth characterization, impurity profiling, analysis of complex matrices, peak purity assessment americanpharmaceuticalreview.comchromatographyonline.com. |

| Complexity | Simpler instrumentation and method development. | More complex instrumentation (multiple pumps, valves) and method optimization chromatographyonline.com. |

Crystallographic Analysis (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid nih.govcam.ac.uk. For this compound, obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous proof of its chemical structure.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern nih.gov. The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined nih.govcam.ac.uk. This analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related fluoroalkyl-substituted cyclopropane derivatives has been performed bohrium.com. Such studies provide insight into how substituents influence physicochemical properties, which can be rationalized by the detailed structural information from crystallography bohrium.com. The data obtained is crucial for understanding structure-activity relationships and for confirming the absolute configuration of chiral centers, which is a critical aspect of pharmaceutical development nih.gov.

Table 3: Information Obtained from X-ray Crystallographic Analysis

| Data Type | Significance for this compound |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice nih.gov. |

| Space Group | Describes the symmetry elements of the crystal packing nih.gov. |

| Atomic Coordinates | Provides the precise 3D position of each atom (C, N, F, H) in the molecule. |

| Bond Lengths & Angles | Confirms the expected molecular geometry and can reveal any structural strain, for example, in the cyclopropane ring. |

| Conformation | Determines the spatial orientation of the fluorophenyl group relative to the cyclopropane ring. |

| Intermolecular Interactions | Reveals how molecules pack in the solid state, identifying hydrogen bonds or other non-covalent interactions. |

| Absolute Configuration | Unambiguously determines the stereochemistry (R/S configuration) if the compound is chiral and crystallizes as a single enantiomer nih.gov. |

Advanced Techniques for Trace Analysis and Complex Mixtures

The detection and quantification of trace-level impurities are critical for ensuring the safety and quality of pharmaceutical intermediates. Advanced analytical techniques are often required to analyze complex reaction mixtures where impurities may be present at very low concentrations.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Two-Dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC-MS), are indispensable for this purpose.

GC-MS: This technique combines the high separation efficiency of GC with the powerful identification capabilities of MS wikipedia.org. After separation on the GC column, components are ionized and fragmented, producing a unique mass spectrum that acts as a "fingerprint" for identification. This is highly effective for identifying unknown impurities by comparing their mass spectra to library databases.

2D-LC-MS: This approach offers enhanced resolution for extremely complex mixtures chromatographyonline.com. It is particularly useful for separating trace impurities that might be masked by the main component or other impurities in a 1D separation chromatographyonline.com. The high sensitivity of modern mass spectrometers allows for the detection and structural elucidation of impurities at parts-per-million (ppm) levels. In the context of pharmaceutical analysis, 2D-LC-MS has been successfully used to assess lot-to-lot variability and characterize co-eluting impurities in drug intermediates chromatographyonline.com.

The development of stability-indicating methods is another crucial aspect of trace analysis. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products nih.gov. Analytical methods, often HPLC or UHPLC, must then be proven to separate the parent compound from all potential degradants, ensuring that the method is specific for the analysis of the pure substance nih.gov.

Biological Activities and Applications of 1 2 Fluorophenyl Cyclopropanecarbonitrile Derivatives

Overview of Cyclopropane (B1198618) Derivatives in Biological Contexts

Natural and synthetic compounds containing a cyclopropane moiety exhibit a broad spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, antitumor, and neurochemical properties unl.ptresearchgate.net. The strained nature of the cyclopropane ring contributes to its reactivity and unique pharmacological profiles unl.pt. These derivatives serve as valuable tools in drug design and mechanistic studies unl.pt.

Cyclopropane derivatives have been investigated as inhibitors of various enzymes. For instance, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors nih.gov. The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor development, and its inhibition is a target for cancer therapy.

One of the most promising compounds from this series, compound 26a , demonstrated a half-maximal inhibitory concentration (IC50) value of 0.016 μM against c-Met kinase nih.gov. The structure-activity relationship studies indicated that the presence of electron-withdrawing groups on the terminal phenyl rings was beneficial for the antitumor activities of these compounds nih.gov.

In a different study, bromophenol derivatives containing a cyclopropyl (B3062369) moiety were found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoforms and acetylcholinesterase (AChE) nih.gov. The inhibition constants (Ki) for these compounds were in the nanomolar range, highlighting their potential for therapeutic applications nih.gov.

Table 1: Enzyme Inhibition by Fluorophenyl-Cyclopropane Derivatives

| Compound | Target Enzyme | IC50/Ki | Reference |

| 26a | c-Met kinase | 0.016 µM (IC50) | nih.gov |

| Bromophenol derivatives with cyclopropyl moiety | hCA I | 7.8 ± 0.9 - 58.3 ± 10.3 nM (Ki) | nih.gov |

| Bromophenol derivatives with cyclopropyl moiety | hCA II | 43.1 ± 16.7 - 150.2 ± 24.1 nM (Ki) | nih.gov |

| Bromophenol derivatives with cyclopropyl moiety | AChE | 159.6 ± 21.9 - 924.2 ± 104.8 nM (Ki) | nih.gov |

The antimicrobial potential of cyclopropane derivatives has been explored in several studies. A series of amide derivatives containing a cyclopropane ring were synthesized and evaluated for their in vitro antibacterial and antifungal activities nih.gov.

Among the tested compounds, some derivatives with a 2-fluorophenyl or 4-fluorophenyl substituent showed notable activity. For instance, certain compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli nih.gov. The antifungal activity against Candida albicans was particularly promising, with three compounds demonstrating excellent activity (MIC80 = 16 μg/mL) nih.gov. Molecular docking studies suggested that these compounds may exert their antifungal effect by targeting the sterol 14-α demethylase (CYP51) enzyme, which is crucial for fungal cell membrane synthesis nih.gov.

The structure-activity relationship analysis revealed that the type and position of substituents on the benzene ring significantly influenced the antimicrobial activity nih.gov. Specifically, the introduction of a halogen at the 2-position of the benzene ring resulted in better antibacterial activity compared to substitution at the 4-position nih.gov.

Table 2: Antimicrobial Activity of Fluorophenyl-Cyclopropane Amide Derivatives

| Compound Type | Microorganism | Activity (MIC80) | Reference |

| Cyclopropane amide derivatives | Candida albicans | 16 μg/mL (for 3 compounds) | nih.gov |

The antitumor and anticancer potential of fluorophenyl-containing cyclopropane derivatives has been a significant area of research. As mentioned earlier, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potent c-Met kinase inhibitors with significant cytotoxicity against various cancer cell lines nih.gov.

Compound 26a from this series showed remarkable cytotoxicity against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, with IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM, respectively nih.gov. Further biological assays confirmed the pro-apoptotic and anti-metastatic effects of this compound nih.gov.

In another study, 1-phenylcyclopropane carboxamide derivatives, including those with a 4-fluorophenyl group, were synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line nih.gov. These compounds were found to effectively inhibit the proliferation of these cancer cells without showing significant cytotoxicity nih.gov.

Table 3: Anticancer Activity of Fluorophenyl-Cyclopropane Derivatives

| Compound | Cell Line | IC50 | Reference |

| 26a | A549 (Lung) | 1.59 µM | nih.gov |

| 26a | H460 (Lung) | 0.72 µM | nih.gov |

| 26a | HT-29 (Colon) | 0.56 µM | nih.gov |

The rigid structure of the cyclopropane ring makes it a useful scaffold for designing compounds that can interact with receptors in the central nervous system (CNS). While general studies on cyclopropane derivatives have indicated their potential in neurochemical applications, specific research on the CNS effects of 1-(2-Fluorophenyl)cyclopropanecarbonitrile derivatives is limited in the available literature unl.pt.

The diverse biological profile of cyclopropane derivatives extends to other activities. For instance, 1-phenylcyclopropane carboxamide derivatives have been reported to possess anti-inflammatory and anti-depressive activities nih.gov. However, specific data on the anti-inflammatory, herbicidal, insecticidal, antidepressant, and antioxidant activities of derivatives of this compound were not found in the reviewed scientific literature.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to the interplay of its core structural components. The spatial arrangement of these components, along with the electronic properties they impart, dictates the molecule's interaction with biological targets.

Influence of Cyclopropane Ring Conformation on Biological Potency

The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. The relative orientation of the substituents on the cyclopropane ring (cis or trans) can dramatically alter the molecule's shape and its ability to fit into a specific binding pocket. For instance, in related phenylcyclopropylamine derivatives, the absolute configuration at the chiral centers of the cyclopropane ring was found to be a critical determinant of their inhibitory activity against certain enzymes. This underscores the importance of stereoselective synthesis to obtain the most potent stereoisomer of a given this compound derivative.

Role of Fluorine Substitution in Bioactivity

Furthermore, the introduction of fluorine can significantly enhance the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By blocking a potential site of metabolic oxidation, the fluorine atom can increase the compound's half-life and bioavailability. In studies of other fluorinated phenylcyclopropylamines, the position of the fluorine atom on the aromatic ring has been shown to influence inhibitory potency against enzymes like tyramine oxidase. While direct studies on the ortho-fluoro substitution in this compound are limited, this precedent highlights the critical role of fluorine's placement in fine-tuning biological activity.

Contribution of the Nitrile Group to Biological Interactions

The nitrile (cyano) group is a versatile functional group in drug design and contributes significantly to the biological profile of this compound derivatives. Its linear geometry and electronic properties allow it to act as a valuable pharmacophore. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding sites of target proteins.

Moreover, the nitrile group is considered a bioisostere for other functional groups like halogens or a carbonyl group. This means it can mimic the steric and electronic properties of these groups while potentially offering advantages in terms of metabolic stability or synthetic accessibility. The strong electron-withdrawing nature of the nitrile group can also influence the electronic properties of the entire molecule, impacting its binding affinity and reactivity. In numerous pharmaceuticals, the nitrile moiety has been identified as a key component for molecular recognition and is often essential for the drug's mechanism of action.

Potential Applications in Drug Design and Medicinal Chemistry

The unique structural and electronic properties of this compound derivatives make them attractive scaffolds for the development of new drugs and chemical tools to probe biological systems.

Development of New Therapeutic Agents

The this compound scaffold has shown promise in the development of novel therapeutic agents. For instance, derivatives incorporating this moiety have been investigated as soluble guanylate cyclase (sGC) stimulators. sGC is a key enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation, making it a valuable target for the treatment of cardiovascular diseases such as pulmonary hypertension.

Furthermore, structurally related 1-phenylcyclopropane carboxamides have demonstrated anti-proliferative activity against cancer cell lines. This suggests that with appropriate modifications, this compound derivatives could also be explored as potential anticancer agents. The rigid cyclopropane core allows for the precise positioning of the fluorophenyl and other functional groups to optimize interactions with oncogenic targets.

| Potential Therapeutic Target | Compound Class/Derivative | Observed/Potential Effect |

| Soluble Guanylate Cyclase (sGC) | 2-[1-[(2-Fluorophenyl)methyl]...]-pyrimidine derivatives | Stimulation, Vasodilation |

| Cancer Cell Proliferation | 1-Phenylcyclopropane carboxamides | Anti-proliferative activity |

Conformationally Restricted Peptides and Biosynthetic Probes

The rigid nature of the cyclopropane ring makes this compound an excellent building block for the design of conformationally restricted peptides and peptidomimetics. By incorporating this moiety into a peptide sequence, the conformational flexibility of the peptide backbone can be significantly reduced. This can lead to peptides with enhanced biological activity, selectivity, and stability against enzymatic degradation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Future research in the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile and related fluorinated cyclopropanes is increasingly directed towards methods that are not only efficient but also environmentally sustainable.

The principles of green chemistry are becoming central to the development of new synthetic protocols in the pharmaceutical industry to minimize environmental impact. rsc.org For the synthesis of compounds like this compound, future methodologies are expected to incorporate several green chemistry strategies. These include the use of safer, renewable, and less toxic solvents such as water, supercritical CO2, or bio-based solvents to replace traditional hazardous organic solvents like dichloromethane and acetonitrile.

Solvent-free synthesis, or solid-state reactions, represents another promising avenue. mdpi.com For instance, the stereospecific synthesis of densely functionalized cyclopropanes has been achieved through the solvent-free solid-state photodenitrogenation of crystalline 1-pyrazolines. nih.gov Such techniques, along with microwave-assisted and ultrasound-assisted protocols, can lead to remarkably short reaction times, high yields, and easier purification, making them ecologically sustainable. mdpi.commdpi.com The goal is to design processes that prioritize waste minimization, atom economy, and reduced energy consumption.

| Green Chemistry Strategy | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | Use of water, supercritical CO2, or bio-based solvents in cyclopropanation reactions. | Reduced toxicity and environmental pollution. |

| Solvent-Free Reactions | Solid-state synthesis or mechanochemical grinding for the formation of the cyclopropane (B1198618) ring. | Minimal waste, reduced energy consumption. mdpi.com |

| Energy-Efficient Methods | Microwave or ultrasound irradiation to accelerate reaction rates. | Shorter reaction times, higher product yields, easier purification. mdpi.com |

| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on fossil fuels, improved sustainability. |

The development of novel catalytic systems is crucial for achieving high efficiency, stereoselectivity, and sustainability in the synthesis of fluorinated cyclopropanes. wpmucdn.comdigitellinc.com While traditional methods often rely on metal-catalyzed carbene transfer reactions, emerging research focuses on biocatalysis and more efficient chemocatalysts. acs.org

Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable potential for the stereoselective synthesis of mono- and di-fluorinated cyclopropanes. nih.gov These biocatalytic systems can achieve excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.), enabling transformations that are challenging for conventional chemocatalytic methods. wpmucdn.comnih.gov Biocatalysis is emerging as a powerful strategy to overcome the limitations associated with metal-mediated catalysts. digitellinc.com Future work will likely involve expanding the scope of these enzymatic reactions and engineering new biocatalysts for even more complex fluorinated targets.

In addition to biocatalysis, research into new transition metal catalysts continues, with a focus on developing recyclable catalysts to minimize hazardous waste and improve the atom economy. mdpi.com Chiral ligands used with catalysts like copper(I) triflate have already demonstrated good diastereo- and enantioselectivity in the synthesis of similar structures. acs.org

| Catalytic System | Description | Key Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., myoglobin-based catalysts) for carbene transfer. wpmucdn.com | High stereoselectivity, operates under mild conditions, environmentally benign. digitellinc.comnih.gov |

| Transition Metal Catalysis | Employment of metals like Rhodium(III) or Copper(I) with chiral ligands. acs.orgkeaipublishing.com | Good selectivity, applicable to a broad range of substrates. acs.org |

| Heterogeneous Catalysis | Use of solid-supported catalysts that can be easily separated and recycled. mdpi.com | Catalyst recyclability, reduced waste, simplified product purification. mdpi.com |

In-depth Mechanistic Studies of Biological Interactions

Cyclopropane derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation. unl.pt For this compound, a key future research direction is to move beyond initial screening and conduct in-depth mechanistic studies to understand how it interacts with biological targets at a molecular level.

Given that structurally related aminocyclopropanecarboxylic acids are potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, a potential avenue of investigation for this compound could be its activity within central nervous system transmitter systems. unl.pt Mechanistic studies would aim to identify specific protein targets and elucidate the binding interactions. Techniques such as photoaffinity labeling, hydrogen-deuterium exchange mass spectrometry, and structural biology (X-ray crystallography, Cryo-EM) could be employed to map the binding site and understand the conformational changes induced upon binding. Furthermore, understanding the mechanism of action is crucial, as exemplified by studies on other novel compounds where molecular dynamics (MD) simulations have been used to propose how active metabolites activate their target receptors. nih.gov

Application of Advanced Computational Chemistry

Advanced computational chemistry offers powerful tools for accelerating the discovery and development process, from optimizing synthesis to predicting biological activity. springernature.com